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Compound of Interest

Compound Name: 1-Chloro-5-nitroisoquinoline

Cat. No.: B1581046 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 1-chloro-5-
nitroisoquinoline (CAS No. 58142-97-5), a key intermediate in synthetic organic chemistry.

The following sections are designed for researchers, scientists, and drug development

professionals, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. The narrative emphasizes the rationale

behind spectral features, providing a framework for structural confirmation and purity

assessment.

Introduction and Molecular Structure
1-Chloro-5-nitroisoquinoline is a bicyclic aromatic heterocycle with the molecular formula

C₉H₅ClN₂O₂. Its structure features an isoquinoline core substituted with a chlorine atom at the

C1 position and a nitro group at the C5 position. These substituents significantly influence the

molecule's electronic properties and, consequently, its spectroscopic signature. The chlorine

atom, an ortho, para-directing deactivator, and the nitro group, a meta-directing strong

deactivator, create a unique electronic environment that is clearly distinguishable by modern

spectroscopic techniques.

The primary utility of this compound lies in its role as a versatile building block. The chlorine at

the C1 position is susceptible to nucleophilic substitution, while the nitro group at C5 can be

reduced to an amine, providing two reactive handles for the synthesis of more complex

molecules, including potential pharmaceutical agents.[1] Accurate characterization is therefore
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paramount to ensure the identity and purity of the material before its use in subsequent

synthetic steps.

Figure 1. Chemical Structure of 1-chloro-5-
nitroisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in

a molecule. For 1-chloro-5-nitroisoquinoline, both ¹H and ¹³C NMR provide a complete map

of the carbon-hydrogen framework. The analysis that follows is based on established

substituent effects on the isoquinoline scaffold.

¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum of 1-chloro-5-nitroisoquinoline is expected to display five distinct

signals in the aromatic region, each corresponding to one of the five protons on the

isoquinoline ring system. The electron-withdrawing nature of both the nitro group and the

nitrogen atom in the ring causes a general downfield shift of all protons compared to benzene.

H4 and H3: The protons on the pyridine ring, H3 and H4, typically appear as a pair of

doublets due to ortho-coupling. H4 is expected to be further downfield than H3 due to its

peri-position relative to the C5-nitro group, which exerts a strong deshielding effect.

H6, H7, and H8: These protons on the benzene ring form a more complex splitting pattern.

H6 is significantly deshielded by the adjacent nitro group and should appear as a doublet. H8
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is influenced by the lone pair of the peri nitrogen atom and the chloro-substituent, likely

appearing as a doublet. H7 will be a triplet (or more accurately, a doublet of doublets) due to

coupling with both H6 and H8.

Table 1: Predicted ¹H NMR Spectral Data for 1-chloro-5-nitroisoquinoline (in CDCl₃)

Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale for
Assignment

H3 ~7.70 d ~5.8
Ortho-coupled to

H4.

H4 ~8.45 d ~5.8

Ortho-coupled to

H3; deshielded

by peri-NO₂

group.

H6 ~8.80 d ~7.5

Adjacent to the

strongly electron-

withdrawing NO₂

group.

H7 ~7.85 t ~8.0
Coupled to both

H6 and H8.

H8 ~8.20 d ~8.5

Influenced by the

ring nitrogen and

C1-Cl bond.

¹³C NMR Spectroscopy Analysis
The proton-decoupled ¹³C NMR spectrum should exhibit nine distinct signals for the nine

carbon atoms, as there is no molecular symmetry. The chemical shifts are heavily influenced by

the substituents.

C1 and C5: The carbons directly attached to the chlorine and nitro groups (C1 and C5) will

have their chemical shifts significantly affected. C1 will be shifted downfield due to the

electronegativity of chlorine. C5, bearing the nitro group, will also be strongly deshielded.
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Quaternary Carbons: The bridgehead carbons (C4a and C8a) and the substituted carbons

(C1 and C5) will appear as signals with lower intensity compared to the protonated carbons.

CH Carbons: The remaining five carbons (C3, C4, C6, C7, C8) will show intense signals,

with their shifts determined by their proximity to the electron-withdrawing groups and the ring

nitrogen.

Table 2: Predicted ¹³C NMR Spectral Data for 1-chloro-5-nitroisoquinoline

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale for Assignment

C1 ~152
Attached to electronegative Cl

and adjacent to N.

C3 ~122
Standard aromatic CH in the

pyridine ring.

C4 ~125 Deshielded by peri-NO₂ group.

C4a ~135 Bridgehead carbon.

C5 ~148
Attached to the strongly

withdrawing NO₂ group.

C6 ~120
Influenced by adjacent NO₂

group.

C7 ~130 Aromatic CH.

C8 ~128 Aromatic CH.

C8a ~145
Bridgehead carbon adjacent to

N.

Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural

elucidation.
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Sample Preparation: Dissolve approximately 5-10 mg of 1-chloro-5-nitroisoquinoline in

~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS)

as an internal standard (0 ppm).

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is

properly tuned and shimmed to achieve optimal resolution and lineshape.

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A

spectral width of approximately 12 ppm, centered around 6 ppm, is appropriate. Use a 30-

degree pulse angle and a relaxation delay of 2 seconds. Typically, 16 scans are sufficient for

a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g.,

zgpg30). A spectral width of 220 ppm is standard. A longer relaxation delay (5 seconds) and

a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural

abundance of ¹³C and longer relaxation times.

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift

scale using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation at specific vibrational frequencies. For 1-chloro-
5-nitroisoquinoline, the key absorptions will be from the nitro group, the C-Cl bond, and the

aromatic system.

Table 3: Key IR Absorption Bands for 1-chloro-5-nitroisoquinoline
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Rationale

~1530-1550 Asymmetric Stretch N-O

Characteristic strong

absorption for

aromatic nitro

compounds.

~1340-1360 Symmetric Stretch N-O

Characteristic strong

absorption for

aromatic nitro

compounds.

~1620-1580 C=C & C=N Stretch Aromatic Ring

Multiple bands typical

for the isoquinoline

core.

~3100-3000 C-H Stretch Aromatic C-H
Aromatic C-H

stretching vibrations.

~850-750 C-H Bending Aromatic C-H

Out-of-plane bending

vibrations, pattern is

diagnostic of

substitution.

~1100-1000 C-Cl Stretch Aryl-Cl
Absorption for the

carbon-chlorine bond.

Experimental Protocol: ATR-IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR

spectra of solid samples.

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a solvent such as isopropanol and allowing it to dry completely.

Background Scan: Record a background spectrum of the empty ATR accessory. This is

crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and H₂O).
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Sample Application: Place a small amount (a few milligrams) of the solid 1-chloro-5-
nitroisoquinoline powder onto the ATR crystal.

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact

between the sample and the crystal.

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a

resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula,

while the fragmentation pattern observed in the mass spectrum provides valuable structural

clues.

Analysis of the Mass Spectrum
The molecular formula C₉H₅ClN₂O₂ gives a monoisotopic mass of approximately 208.00 Da.

Molecular Ion (M⁺˙): The key feature will be the molecular ion peak. Due to the natural

abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit

a characteristic M⁺˙ peak and an (M+2)⁺˙ peak with an intensity ratio of approximately 3:1.

This is a definitive indicator of the presence of a single chlorine atom.

Fragmentation Pathway: Electron Ionization (EI) would likely induce fragmentation. A logical

fragmentation pathway involves the loss of neutral species to form stable ions. Key expected

fragments include:

[M - NO₂]⁺: Loss of a nitro radical (46 Da) to give an ion at m/z ~162.

[M - Cl]⁺: Loss of a chlorine radical (35/37 Da) to give an ion at m/z ~173.
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[M - NO₂ - HCN]⁺: Subsequent loss of hydrogen cyanide (27 Da) from the pyridine ring, a

common fragmentation for quinolines and isoquinolines.

Table 4: Predicted Mass Spectrometry Data for 1-chloro-5-nitroisoquinoline

m/z (for ³⁵Cl)
Proposed
Fragment

Formula Rationale

208 [M]⁺˙ C₉H₅³⁵ClN₂O₂ Molecular Ion

210 [M+2]⁺˙ C₉H₅³⁷ClN₂O₂
Isotope peak for ³⁷Cl

(approx. 32% of M⁺˙)

162 [M - NO₂]⁺ C₉H₅³⁵ClN⁺
Loss of nitro radical

(NO₂)

173 [M - Cl]⁺ C₉H₅N₂O₂⁺
Loss of chlorine

radical (Cl)

135 [M - NO₂ - HCN]⁺ C₈H₄³⁵ClN⁺
Loss of NO₂ followed

by HCN

Visualizing the Fragmentation Pathway
The logical relationship between the parent ion and its major fragments can be visualized using

a workflow diagram.

[M]⁺˙
m/z 208/210

(C₉H₅ClN₂O₂)

[M - NO₂]⁺
m/z 162/164
(C₉H₅ClN)- NO₂

[M - Cl]⁺
m/z 173

(C₉H₅N₂O₂)

- Cl

[M - NO₂ - HCN]⁺
m/z 135/137
(C₈H₄ClN)

- HCN

Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation of 1-chloro-5-nitroisoquinoline.
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Experimental Protocol: Mass Spectrometry Data
Acquisition

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile and

thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an

Electron Ionization (EI) source is ideal. Alternatively, direct infusion via an Electrospray

Ionization (ESI) source can be used after dissolving the sample in a suitable solvent like

acetonitrile or methanol.

Ionization: Use a standard EI energy of 70 eV for GC-MS to generate reproducible

fragmentation patterns. For ESI, use positive ion mode to observe protonated molecules

[M+H]⁺.

Mass Analysis: Scan a mass range appropriate for the compound, for instance, m/z 50-300,

to detect the molecular ion and key fragments.

High-Resolution MS (HRMS): For accurate mass measurement and formula confirmation,

analyze the sample on a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap

mass spectrometer. This allows for the determination of the elemental composition with high

confidence.

Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the integration of data from multiple

techniques.

MS confirms the molecular weight (208.6 g/mol ) and elemental formula (C₉H₅ClN₂O₂), with

the 3:1 M/M+2 isotope pattern confirming the presence of one chlorine atom.

IR spectroscopy confirms the presence of key functional groups, most notably the strong N-

O stretching bands of the nitro group and the C-Cl stretch.

NMR spectroscopy provides the definitive structural proof, establishing the connectivity of

the C-H framework and the specific substitution pattern on the isoquinoline core.

Together, these three techniques provide a self-validating system for the unequivocal

identification and characterization of 1-chloro-5-nitroisoquinoline, ensuring its suitability for
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advanced applications in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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